molecular formula C20H19N3O2S B2548811 N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1396687-17-4

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2548811
CAS No.: 1396687-17-4
M. Wt: 365.45
InChI Key: VVWKBCHXPLJAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging is a significant application in the study of Alzheimer's disease, utilizing radioligands to measure amyloid in vivo in the brains of patients. This technique has led to breakthroughs in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).

DNA Minor Groove Binders

Compounds like Hoechst 33258 are known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Such compounds have been utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and as radioprotectors and topoisomerase inhibitors. This highlights the potential for compounds to serve as tools in molecular biology and drug design (Issar & Kakkar, 2013).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been reviewed for their antitumor activity, indicating the importance of such compounds in the search for new antitumor drugs and for understanding the synthesis of compounds with different biological properties (Iradyan et al., 2009).

Advanced Oxidation Processes for Degradation of Pharmaceuticals

Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous mediums, leading to the generation of different kinetics, mechanisms, and by-products. Such studies provide insights into the environmental impact and degradation pathways of pharmaceutical compounds, contributing to the development of more sustainable and effective water treatment technologies (Qutob et al., 2022).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in microbial growth, inflammation, and cellular proliferation, among others.

Result of Action

Given the reported biological activities of thiazole derivatives , this compound may have effects such as inhibiting microbial growth, reducing inflammation, or modulating cellular proliferation.

Properties

IUPAC Name

N-[2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-17(26-20(23-14)16-10-6-3-7-11-16)12-21-18(24)13-22-19(25)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWKBCHXPLJAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.